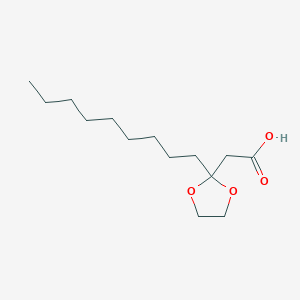
2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization of glyoxal with 1,2-diol precursors, followed by alkylation of the dioxolane ring. A common approach involves reacting nonyl-substituted diols with glyoxal under acidic catalysis (e.g., Tosic acid) to form the 1,3-dioxolane ring . Subsequent acetylation via nucleophilic substitution or coupling reactions introduces the acetic acid moiety. Optimization includes controlling temperature (e.g., 80°C for THF-based reactions) and stoichiometric ratios to minimize side products like ketones or alcohols from over-oxidation or reduction .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : 1H and 13C NMR can confirm the dioxolane ring (δ 4.0–5.5 ppm for ether protons) and nonyl chain integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated C15H28O4: 284.20 g/mol).
- X-ray Crystallography : SHELXL software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
- HPLC : Reverse-phase chromatography assesses purity, with C18 columns and acetonitrile/water gradients .
Q. How does the 1,3-dioxolane ring influence the compound’s stability under varying pH conditions?
The dioxolane ring is prone to acid-catalyzed hydrolysis, forming ketones or aldehydes. Stability studies in buffered solutions (pH 2–10) show optimal integrity at neutral pH, with degradation rates increasing below pH 4 (e.g., ring opening to yield nonyl-substituted diols) . For biological assays, phosphate-buffered saline (PBS) at pH 7.4 is recommended to preserve structure.
Advanced Research Questions
Q. What strategies address low yields in enantioselective synthesis of this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) can enhance enantiomeric excess. For example, using (R)-BINOL-derived catalysts in glyoxal-diol cyclization achieves >90% ee . Computational modeling (DFT) predicts transition-state geometries to guide ligand design .
Q. How can computational tools elucidate structure-activity relationships (SAR) for biomedical applications?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). The acetic acid group’s carboxylate may bind metal ions in active sites .
- QSAR Modeling : Correlate substituent effects (e.g., nonyl chain length) with cytotoxicity using datasets from PubChem or ChEMBL .
Q. What mechanisms explain contradictory data on its cytotoxicity in cancer cell lines?
Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media altering bioavailability) or metabolic instability. For example, HepG2 cells may hydrolyze the dioxolane ring faster than MCF-7 cells, reducing efficacy . Validate results via LC-MS monitoring of intracellular metabolite formation .
Q. Methodological Considerations
Q. How to mitigate side reactions during large-scale synthesis?
- Process Controls : Use flow chemistry to limit thermal degradation.
- Purification : Flash chromatography with ethyl acetate/hexane gradients removes nonyl-chain byproducts .
- Catalyst Screening : Immobilized acids (e.g., Amberlyst-15) improve recyclability and reduce waste .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors.
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Q. Key Challenges and Future Directions
Properties
Molecular Formula |
C14H26O4 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-14(12-13(15)16)17-10-11-18-14/h2-12H2,1H3,(H,15,16) |
InChI Key |
LLEGWQKHZKWHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCCO1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













